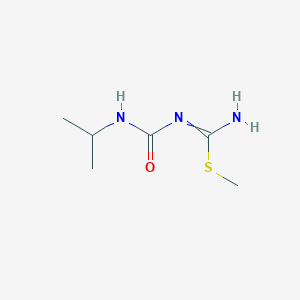
methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate
Description
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate is a chemical compound with a complex structure that includes a carbamimidothioate group
Properties
Molecular Formula |
C6H13N3OS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)8-6(10)9-5(7)11-3/h4H,1-3H3,(H3,7,8,9,10) |
InChI Key |
YDIZBCRYBLADKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N=C(N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate typically involves the reaction of isopropyl isocyanate with methyl carbamimidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate: shares similarities with other carbamimidothioate derivatives, such as ethyl N’-(propan-2-ylcarbamoyl)carbamimidothioate and propyl N’-(propan-2-ylcarbamoyl)carbamimidothioate.
Carbamates: Compounds like methyl carbamate and ethyl carbamate have similar structural features but differ in their functional groups.
Uniqueness
The uniqueness of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


